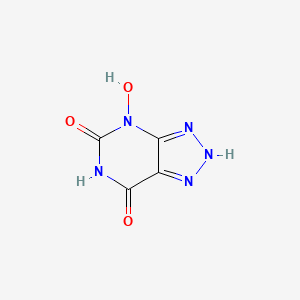
3-Hydroxy-8-azaxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-azaxanthine is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. The compound has a molecular formula of C4H3N5O3 and a molecular weight of 169.0983 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants.
Métodos De Preparación
The synthesis of 3-Hydroxy-8-azaxanthine involves the chemical modification of natural nucleobases. One common method is the modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives . The synthetic routes typically involve the use of quantum chemical methods, such as time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods, to optimize the excited state geometries of isolated 8-azaxanthine in both gas and solvent phases .
Análisis De Reacciones Químicas
3-Hydroxy-8-azaxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze two steps in the degradation of uric acid: the oxidation of uric acid to 5-hydroxyisourate and the stereoselective decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . Common reagents used in these reactions include oxidizing agents and decarboxylation catalysts. The major products formed from these reactions are intermediates in the degradation pathway of uric acid .
Aplicaciones Científicas De Investigación
3-Hydroxy-8-azaxanthine has several scientific research applications. In chemistry, it is used as a fluorescent nucleobase analog to probe the structures and functions of nucleic acids and their related enzymes . In biology, it serves as a tool for studying the hydrogen bond interactions and relative stability of hydrated complexes . In industry, it is used in the development of fluorescent probes for enzymology and other biochemical processes .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-8-azaxanthine involves its role as a bifunctional protein in the degradation of uric acid. It catalyzes the oxidation of uric acid to 5-hydroxyisourate and the decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . The molecular targets include uric acid and its degradation intermediates. The pathways involved are part of the uric acid degradation pathway, which is crucial for maintaining uric acid levels in the body .
Comparación Con Compuestos Similares
3-Hydroxy-8-azaxanthine is similar to other 8-azapurine derivatives, such as 8-azaguanine, 8-azatheophylline, and 8-azacaffeine . These compounds share a common triazolopyrimidine structure but differ in their specific functional groups and biological activities. For example, 8-azaguanine is known for its antitumor properties, while 8-azatheophylline and 8-azacaffeine are studied for their hydrogen bond interactions and spectral properties .
Propiedades
Número CAS |
42028-33-1 |
|---|---|
Fórmula molecular |
C4H3N5O3 |
Peso molecular |
169.10 g/mol |
Nombre IUPAC |
4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8) |
Clave InChI |
CDDIMGICOMBXAX-UHFFFAOYSA-N |
SMILES canónico |
C12=NNN=C1N(C(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
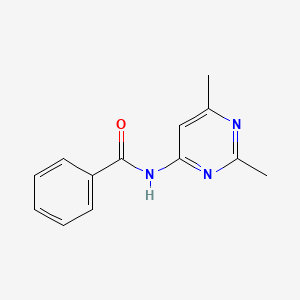
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
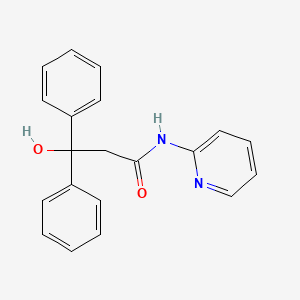
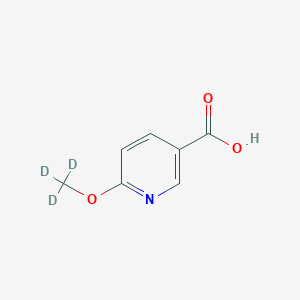
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
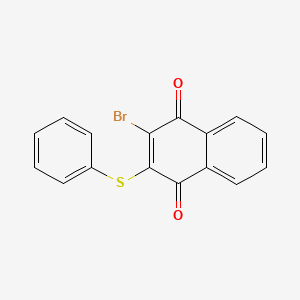
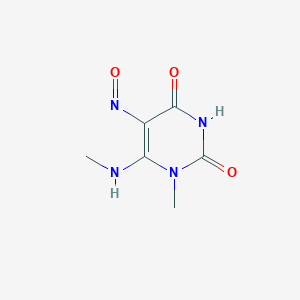
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
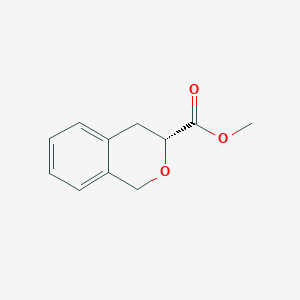
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
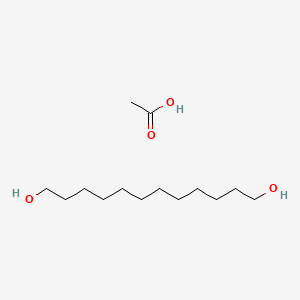

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
